

Application Notes and Protocols for Metabolic Studies with Slc6A19 Inhibitors

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Compound of Interest

Compound Name: *Slc6A19-IN-1*

Cat. No.: *B12376855*

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These application notes provide a comprehensive guide for the experimental design of metabolic studies involving inhibitors of the Solute Carrier Family 6 Member 19 (SLC6A19) transporter, also known as B⁰AT1. While the specific compound "**Slc6A19-IN-1**" is not explicitly detailed in the reviewed literature, the following protocols are based on studies with potent and selective SLC6A19 inhibitors, such as JNT-517, and provide a robust framework for investigating the metabolic effects of any such inhibitor.

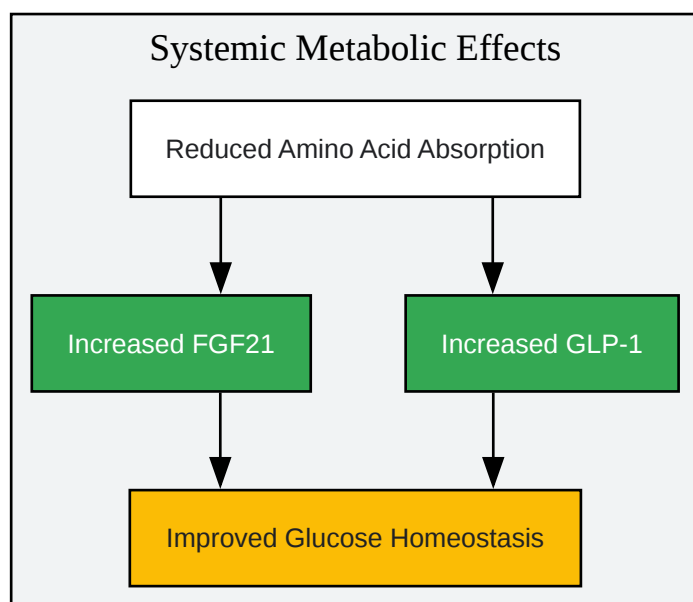
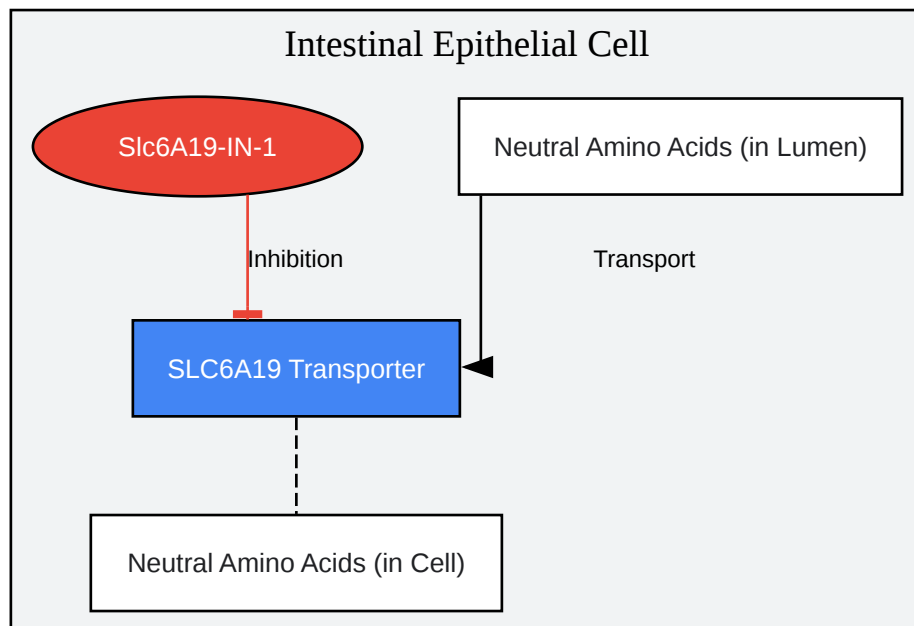
Introduction

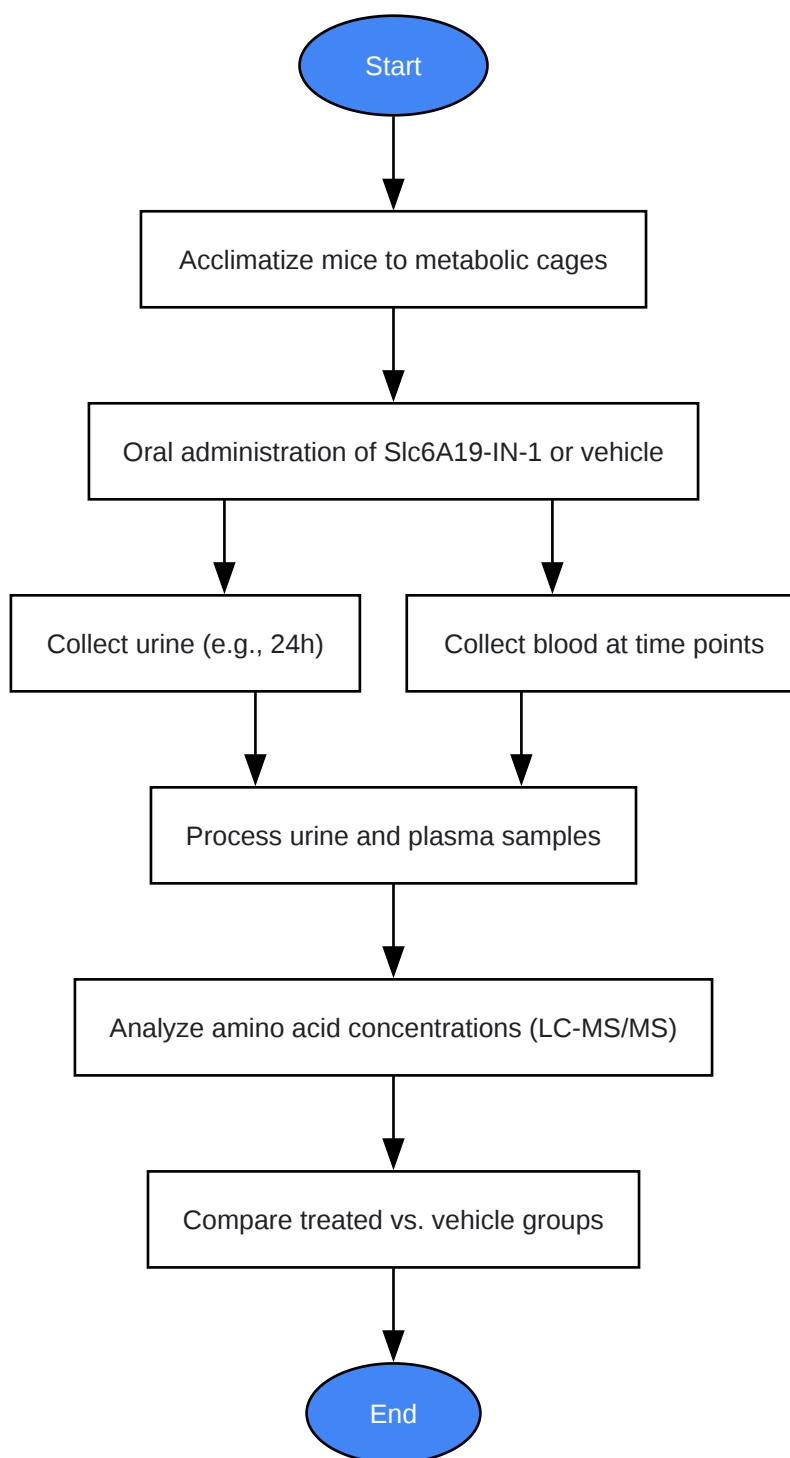
SLC6A19 is the primary transporter for neutral amino acids in the intestine and kidneys.[1][2] Its inhibition presents a promising therapeutic strategy for various metabolic disorders. By blocking the absorption and reabsorption of neutral amino acids, SLC6A19 inhibitors can mimic a state of protein restriction, leading to beneficial metabolic effects.[3][4] These include improved glucose homeostasis, resistance to diet-induced obesity, and the potential to treat conditions like phenylketonuria (PKU) by reducing plasma phenylalanine levels.[5][2][3][4]

Mechanism of Action

SLC6A19 inhibitors typically act by competitively or allosterically binding to the transporter, thereby preventing the uptake of neutral amino acids.[1][6] This leads to increased excretion of these amino acids in the urine and feces.[3] The reduced intestinal absorption of amino acids can trigger a systemic protein restriction response, characterized by elevated levels of

Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1), both of which have positive effects on metabolic health.[4][7][8]





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